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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No.: B083816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroquinolin-8-ol, a
key chiral building block in medicinal chemistry and asymmetric synthesis. The

tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules

and natural alkaloids. This document details the compound's physicochemical properties,

provides established experimental protocols for its synthesis and chiral resolution, and explores

the biological activities of its derivatives, particularly their potential as anticancer agents.

Quantitative data on the antiproliferative effects of these derivatives are presented, and a key

signaling pathway implicated in their mechanism of action is visualized.

Compound Identification and Properties
5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound. Due to the chiral center

at the C8 position, it exists as two enantiomers, (R) and (S). The racemic mixture and the

individual enantiomers are valuable precursors in various chemical syntheses.
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Property Data Reference

Compound Name 5,6,7,8-Tetrahydroquinolin-8-ol [1][2]

Synonym 5,6,7,8-Tetrahydro-8-quinolinol [1]

CAS Number (Racemate) 14631-46-0 [1][2][3]

CAS Number (R)-enantiomer 451466-81-2 [4]

Molecular Formula C₉H₁₁NO [2][3]

Molecular Weight 149.19 g/mol [2][3]

Physical Form Solid [1][5]

Storage Conditions Sealed in dry, 2-8°C [1]

InChI Key
YCQHYOBSOVFBEB-

UHFFFAOYSA-N
[5]

Synthesis and Chiral Resolution
Access to enantiomerically pure forms of 5,6,7,8-Tetrahydroquinolin-8-ol is crucial for its

application in stereoselective synthesis and drug development. The most effective and widely

used method for separating the enantiomers is enzymatic kinetic resolution (EKR).

Experimental Protocol: Enzymatic Kinetic Resolution
This protocol details the lipase-catalyzed acetylation of (±)-5,6,7,8-Tetrahydroquinolin-8-ol,
which selectively acylates one enantiomer, allowing for the separation of both the acylated

product and the unreacted enantiomer.

Materials:

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

Vinyl acetate (Acyl donor)
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Anhydrous diisopropyl ether (Solvent)

4Å Molecular Sieves

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Ethyl acetate (EtOAc) and Hexane (for chromatography)

Celite

Procedure:

Enzymatic Acetylation: In a suitable reaction vessel, dissolve (±)-5,6,7,8-
Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether.

Add 4Å molecular sieves (5 eq. by weight), immobilized CAL-B (0.5 eq. by weight), and vinyl

acetate (5 eq.).

Stir the mixture at a controlled temperature (e.g., 60°C) for approximately 30 hours.[6]

Monitor the reaction progress using chiral HPLC to determine the conversion and

enantiomeric excess.

Work-up: Once the desired conversion is reached (typically ~50%), filter the mixture through

a pad of Celite to remove the enzyme and molecular sieves.

Concentrate the filtrate under reduced pressure. The resulting residue contains one

enantiomer as the acetate and the other as the unreacted alcohol.

Separate the two compounds (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and

(S)-5,6,7,8-tetrahydroquinolin-8-ol) using silica gel column chromatography with an

appropriate solvent system (e.g., ethyl acetate/hexane).[6]

Hydrolysis of the Acetate: To obtain the corresponding alcohol from the separated acetate,

dissolve the acetate enantiomer (1 eq.) in methanol.
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Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.[6]

Remove the methanol under vacuum, and perform an aqueous work-up with water and ethyl

acetate to isolate the final, enantiomerically pure alcohol.

Synthesis Workflow Diagram
The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic

5,6,7,8-Tetrahydroquinolin-8-ol.

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

Racemic Mixture

{ Enzymatic Kinetic Resolution | Selective acylation of one enantiomer }

Reagents

Lipase (CAL-B)
Vinyl Acetate

Solvent (i-Pr₂O)

{ Chromatographic Separation | Silica Gel Column }

{ (S)-Alcohol | Enantiomerically Pure } { (R)-Acetate | Enantiomerically Enriched }

{ Hydrolysis | K₂CO₃, MeOH }

{ (R)-Alcohol | Enantiomerically Pure }

Click to download full resolution via product page
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Workflow for Enzymatic Kinetic Resolution.

Biological Activity of Derivatives
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant biological

activity, particularly as antiproliferative agents against a range of cancer cell lines.

Antiproliferative Activity
A study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives

revealed potent cytotoxic effects. The antiproliferative activity was evaluated against a panel of

human cancer cell lines and non-cancer cells. The half-maximal inhibitory concentration (IC₅₀)

values are summarized below.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Racemic Tetrahydroquinoline Derivatives Data

are presented as mean ± SD from multiple experiments.
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Compoun
d

CEM HeLa HMEC-1 HT-29 A2780
MSTO-
211H

3a 33 ± 7 34 ± 6 77 ± 32 42 ± 6 16 ± 2 30 ± 8

5a 43 ± 7 37 ± 9 57 ± 4 70 ± 2 13 ± 3 31 ± 7

2b 23 ± 4 75 ± 11 60 ± 2 62 ± 8 25 ± 5 35 ± 10

3b >100 >100 >100 42 ± 6 11 ± 3 15 ± 3

Cell Lines:

CEM (T-

lymphocyte

), HeLa

(cervix

carcinoma)

, HMEC-1

(non-

cancer

endothelial

), HT-29

(colorectal

adenocarci

noma),

A2780

(ovarian

carcinoma)

, MSTO-

211H

(biphasic

mesothelio

ma).[6]

Further investigation into the pure enantiomers of the most active compounds demonstrated

that stereochemistry plays a critical role in their biological effect.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Chiral Derivatives Data are presented as mean ±

SD from multiple experiments.
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Compound HT-29 A2780 MSTO-211H

(R)-3a >20 11.7 ± 2.0 14.9 ± 1.4

(S)-3a >20 >20 >20

(R)-5a >20 5.4 ± 1.3 15.1 ± 1.5

(S)-5a >20 >20 >20

(R)-2b >20 15.2 ± 2.3 >20

(S)-2b >20 >20 >20

[6]

The data clearly indicate that the (R)-enantiomers are significantly more active than their (S)-

counterparts, with (R)-5a being the most potent compound against the A2780 ovarian

carcinoma cell line.[6]

Mechanism of Action and Signaling Pathways
The anticancer activity of tetrahydroquinoline derivatives is linked to the induction of cellular

stress. The most active compound, (R)-5a, was found to affect cell cycle progression and

induce mitochondrial membrane depolarization and the production of reactive oxygen species

(ROS) in A2780 cells.[7] In many cancers, the PI3K/AKT/mTOR signaling pathway is

overactive, which promotes cell proliferation and reduces apoptosis.[5] Some

tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by

disrupting this critical survival pathway.

The diagram below illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth,

proliferation, and survival that is often dysregulated in cancer and is a target for

tetrahydroquinoline-based compounds.
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The PI3K/AKT/mTOR Signaling Pathway.

Conclusion
5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives represent a promising class of compounds

for drug discovery and development. The ability to efficiently produce enantiomerically pure

forms via enzymatic kinetic resolution is a significant advantage for creating stereospecific

therapeutics. The potent antiproliferative activity exhibited by certain chiral derivatives,

mediated through the induction of oxidative stress and disruption of key survival pathways like
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PI3K/AKT/mTOR, highlights their potential as lead compounds for the development of novel

anticancer agents. Further investigation is warranted to optimize their efficacy, selectivity, and

pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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